molecular formula C25H26N2O6S B3609805 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3609805
M. Wt: 482.5 g/mol
InChI Key: DNGDWBLODYGVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the sulfonamide intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the sulfonamide group, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)ACETAMIDE
  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Uniqueness

The unique combination of the benzodioxole moiety, benzyl group, and sulfonamide group in N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-18-12-21(9-11-22(18)31-2)34(29,30)27(15-19-6-4-3-5-7-19)16-25(28)26-14-20-8-10-23-24(13-20)33-17-32-23/h3-13H,14-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGDWBLODYGVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.